Lipophilicity Comparison: 2-Methoxy-4-(piperidin-1-yl)aniline vs. Parent and Positional Isomer
The predicted octanol-water partition coefficient (LogP) for 2-Methoxy-4-(piperidin-1-yl)aniline is 2.2 [1], which is higher than that of the unsubstituted parent compound 4-(piperidin-1-yl)aniline (LogP = 1.70) and also exceeds the value for the positional isomer 2-methoxy-5-(piperidin-1-yl)aniline (LogP = 1.945) . This difference in lipophilicity can influence membrane permeability and solubility profiles in biological assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 2.2 |
| Comparator Or Baseline | 4-(piperidin-1-yl)aniline: LogP = 1.70; 2-methoxy-5-(piperidin-1-yl)aniline: LogP = 1.945 |
| Quantified Difference | ΔLogP = +0.5 vs. parent; +0.255 vs. 5-isomer |
| Conditions | Predicted values (ACD/Labs Percepta or similar in silico models) |
Why This Matters
Higher LogP suggests increased lipophilicity, which may be advantageous for crossing biological membranes but could reduce aqueous solubility, a critical consideration for assay development and formulation.
- [1] Molaid Database. 2-Methoxy-4-(piperidin-1-yl)aniline (CAS 1340334-65-7) Calculated Properties: LogP 2.2. View Source
